![molecular formula C16H10F2OS B10842776 3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol is an organic compound that features a phenol group attached to a thienyl ring, which is further substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as palladium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: Electrophilic aromatic substitution can occur on the phenol or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Potential applications include the development of pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the thienyl and difluorophenyl groups can participate in hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenol: Similar in structure but lacks the thienyl group.
2-Thienylphenol: Similar but does not have the difluorophenyl substitution.
Uniqueness
3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol is unique due to the combination of the phenol, thienyl, and difluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis.
Properties
Molecular Formula |
C16H10F2OS |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-[5-(3,4-difluorophenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H10F2OS/c17-13-5-4-11(9-14(13)18)16-7-6-15(20-16)10-2-1-3-12(19)8-10/h1-9,19H |
InChI Key |
PKUPEZBIFLWEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


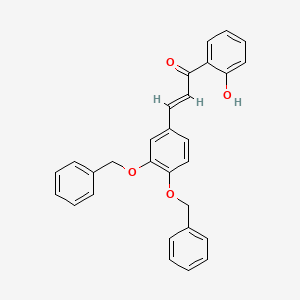
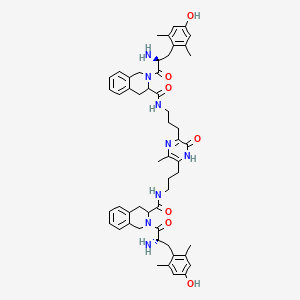
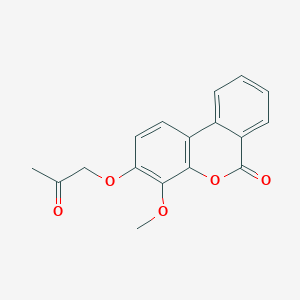
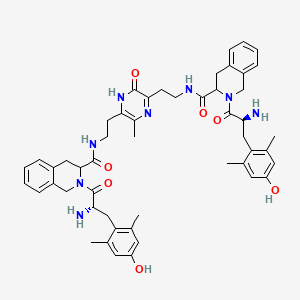
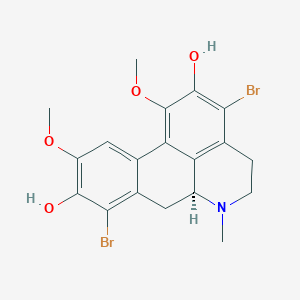
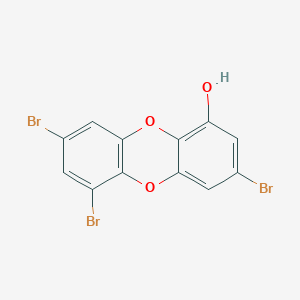
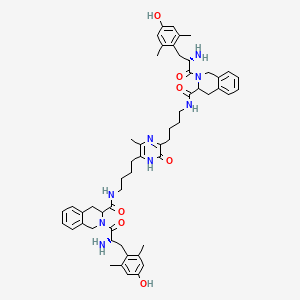

![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
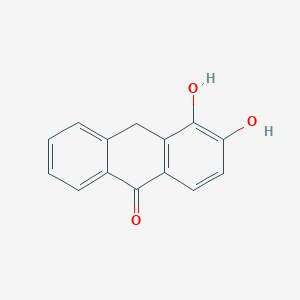
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
